5-bromo-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)furan-2-carboxamide
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Overview
Description
The compound “5-bromo-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)furan-2-carboxamide” is a derivative of pyrazolo[1,5-a]pyrimidine . Pyrazolo[1,5-a]pyrimidines are an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry and have attracted a great deal of attention in material science recently due to their significant photophysical properties .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Chemical Reactions Analysis
The chemical reactions involving pyrazolo[1,5-a]pyrimidines are diverse and depend on the specific substituents present on the molecule . The pyrazolo[1,5-a]pyrimidines synthesis has been widely studied, and various reviews related to the obtention and later derivatization steps have been described in the literature .Scientific Research Applications
Synthesis and Biological Evaluation
Research on compounds structurally related to 5-bromo-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)furan-2-carboxamide has been focused on the synthesis and evaluation of their biological activities. For instance, studies have delved into the synthesis of pyrazolo[3,4-d]pyrimidine analogues and their antiviral activities against viruses such as human cytomegalovirus and herpes simplex virus (Saxena et al., 1990). Additionally, novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase properties, highlighting their potential in pharmaceutical applications (Rahmouni et al., 2016).
Antiprotozoal Agents
Compounds similar to this compound have been investigated as antiprotozoal agents. For example, certain imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, which share structural similarities, demonstrated significant activity against protozoal infections such as Trypanosoma and Plasmodium falciparum (Ismail et al., 2004).
Antimicrobial and Antiviral Activities
Derivatives of this compound have shown promise in antimicrobial and antiviral research. Studies indicate that certain pyrazole, pyrimidine, and triazine derivatives containing similar structures exhibit antimicrobial and antiviral activities, including potential efficacy against the H5N1 avian influenza virus (Abunada et al., 2008).
Antitumor Applications
Research into compounds with a structural relationship to this compound includes exploring their antitumor potential. These compounds have been evaluated for their cytotoxic effects against various cancer cell lines, suggesting their potential as therapeutic agents in cancer treatment (Riyadh, 2011).
Future Directions
The future directions for research on “5-bromo-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)furan-2-carboxamide” and related compounds could include further exploration of their anticancer potential and enzymatic inhibitory activity . Additionally, the development of new synthetic routes and the study of their photophysical properties could be areas of interest .
Mechanism of Action
Target of Action
The compound 5-bromo-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)furan-2-carboxamide is a derivative of pyrazolo[1,5-a]pyrimidine . Pyrazolo[1,5-a]pyrimidines have been identified as inhibitors of Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and its inhibition is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression, leading to the induction of apoptosis within cells
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cell cycle regulation pathway . CDK2, the target of this compound, plays a vital role in cell cycle progression . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to cell death .
Result of Action
The result of the compound’s action is the inhibition of cell growth. Most of the compounds in the pyrazolo[1,5-a]pyrimidine family showed superior cytotoxic activities against various cell lines . Specifically, they significantly inhibited the growth of MCF-7 and HCT-116 cell lines .
Properties
IUPAC Name |
5-bromo-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN4O2/c1-7-4-11-14-5-8(6-17(11)16-7)15-12(18)9-2-3-10(13)19-9/h2-6H,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFZJABSSDKRKEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)NC(=O)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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